molecular formula C22H22N2O4 B3331162 2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid CAS No. 788152-32-9

2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid

Cat. No. B3331162
CAS RN: 788152-32-9
M. Wt: 378.4 g/mol
InChI Key: CUMRQUGUQPEUGN-UHFFFAOYSA-N
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Description

“2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid” is a member of the class of pyrazines . It is a derivative of diphenylpyrazine and is the active metabolite of selexipag, an orphan drug used for the treatment of pulmonary arterial hypertension . It is also known as MRE-269 .


Synthesis Analysis

The compound is synthesized as a prodrug of the active form [4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]acetic acid (MRE-269) . The synthesis process was developed to overcome the short half-lives of prostacyclin (PGI2) and its analogs, which are useful for the treatment of various vascular disorders .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring with two additional phenyl substituents at positions 5 and 6 . It also contains an isopropylamino group and a butoxyacetic acid group .


Chemical Reactions Analysis

The compound is a potent agonist for the PGI2 receptor (IP receptor) . The inhibition constant (Ki) of MRE-269 for the human IP receptor was 20 nM, indicating that MRE-269 is a highly selective agonist for the IP receptor .

Mechanism of Action

The compound acts as a long-acting IP receptor agonist . After oral administration, the plasma concentrations of MRE-269 remained near peak levels for more than 8 hours . This indicates that the compound acts as a long-acting IP receptor agonist in vivo .

properties

IUPAC Name

2-[4-(5,6-diphenylpyrazin-2-yl)oxybutoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-20(26)16-27-13-7-8-14-28-19-15-23-21(17-9-3-1-4-10-17)22(24-19)18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMRQUGUQPEUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)OCCCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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